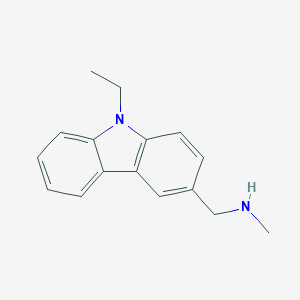
PhiKan 083
Descripción general
Descripción
The compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” is a derivative of carbazole, which is an aromatic heterocyclic organic compound . The compound has a CAS Number: 1942923-53-6 and a Molecular Weight of 252.36 .
Synthesis Analysis
The synthesis of carbazole derivatives has been described in various studies. For instance, one study describes the synthesis of a carbazole derivative by reacting 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield .Molecular Structure Analysis
The molecular structure of carbazole derivatives has been studied using various spectroscopic techniques such as FTIR and NMR . The theoretical study of these compounds is often carried out using DFT/B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis
Carbazole derivatives have been involved in various chemical reactions. For example, 9-Ethyl-9H-carbazol-3-carbaldehyde has been reported to react with 4-arylthiosemicarbazides .Physical And Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be determined using various techniques. For instance, the compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” has a molecular weight of 315.4 g/mol and a topological polar surface area of 29.8 Ų .Aplicaciones Científicas De Investigación
Desarrollo de fármacos anticancerígenos
PhiKan 083 se está explorando como un posible fármaco anticancerígeno, específicamente dirigido al agente estabilizador del mutante p53 Y220C. Este sitio de mutación se considera un objetivo farmacológico, y this compound se une con una afinidad razonable, lo que sugiere su potencial terapéutico en el tratamiento del cáncer .
El enigma del mal plegamiento de p53
La investigación se ha centrado en el efecto estabilizador de this compound en p53 para abordar problemas relacionados con su mal plegamiento. Al examinar los análogos relacionados con PhiKan-083 y su función en la estabilidad de p53, los científicos pretenden mejorar nuestra comprensión de la progresión del cáncer y acelerar el desarrollo de nuevos tratamientos contra el cáncer .
Estabilizador mutante para la investigación del cáncer
Se ha descubierto que this compound se une a la forma mutante común de p53, conocida como p53-Y220C. Estabiliza este mutante al unirse a su cavidad de superficie, lo que es significativo debido a la afinidad razonable del mutante en p53-Y220C. Esto lo convierte en un tema de mayor estudio, particularmente a través de ensayos celulares para medir la bioactividad .
Análisis del potencial terapéutico
El acoplamiento de molécula a molécula de los compuestos seleccionados se ha evaluado para determinar el potencial terapéutico de los análogos relacionados con PhiKan-083 seleccionados. Esto implica calcular la similitud a fármacos de estos compuestos para identificar candidatos prometedores para futuras investigaciones .
Exploración de la terapia combinada
Existe la expectativa de que las moléculas de fármacos que se dirigen a la agregación de p53, como this compound y sus análogos, podrían utilizarse en combinación con otros compuestos anticancerígenos. Este enfoque tiene como objetivo abordar el problema de la agregación de p53 de manera más efectiva .
Mecanismo De Acción
PhiKan 083, also known as PhiKan-083 Hydrochloride or 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a carbazole derivative with significant implications in cancer research .
Target of Action
The primary target of this compound is the Y220C mutant of the p53 protein . This mutation creates a surface cavity in the p53 protein, destabilizing it . The p53 protein plays a crucial role in preventing cancer formation, thus making it a significant target for cancer research .
Mode of Action
This compound binds to the surface cavity of the Y220C p53 mutant, stabilizing it . The binding affinity (Kd) of this compound for p53 Y220C is 167 μM . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, a critical pathway in cancer development and progression . The p53 protein acts as a tumor suppressor, and its proper functioning is crucial for preventing cancer . By stabilizing the p53 protein, this compound helps restore the normal function of the p53 pathway .
Result of Action
The stabilization of the p53 protein by this compound has several effects at the molecular and cellular levels. For instance, in Ln229 cells, this compound reduces cell viability by approximately 70 ± 5% when used at a concentration of 125 μM for 48 hours . Furthermore, when used in combination with NSC 123127 (1 μM), this compound enhances the pro-apoptotic activity in all variants of Ln229 cells .
Safety and Hazards
Direcciones Futuras
Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880813-36-5 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)
![1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)
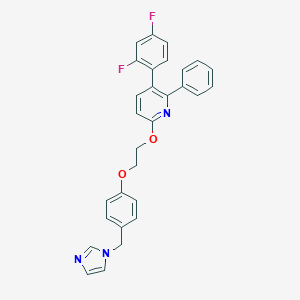
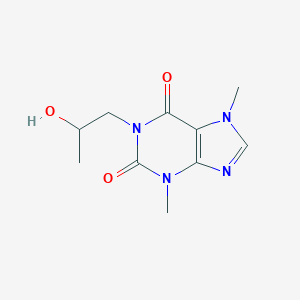
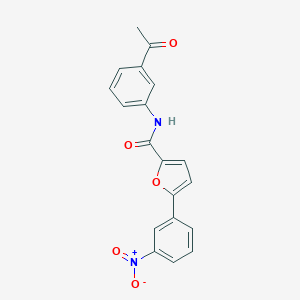

![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)
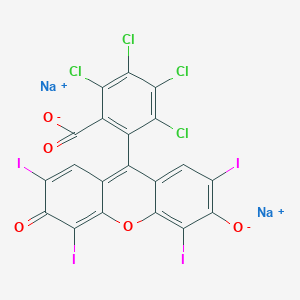
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)
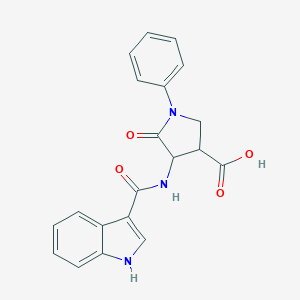
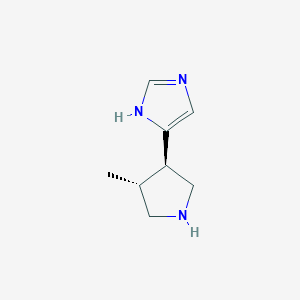
![(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)